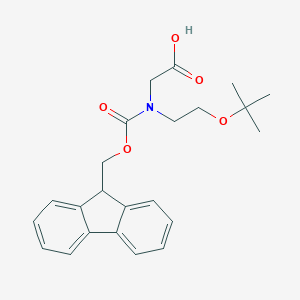

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the tert-butoxy group adds to its stability and functionality in various synthetic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid typically involves multiple steps:

Fmoc Protection: The initial step involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

tert-Butoxy Protection: The tert-butoxy group is introduced by reacting the intermediate with tert-butyl bromoacetate under basic conditions.

Coupling Reaction: The final step involves coupling the protected amino acid with acetic acid derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperatures and pressures.

Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid undergoes several types of chemical reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Fmoc group can be replaced by other nucleophiles.

Deprotection Reactions: The Fmoc and tert-butoxy groups can be removed under acidic or basic conditions to yield the free amino acid.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

tert-Butoxy Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to remove the tert-butoxy group.

Major Products

Deprotected Amino Acid: The major product formed after deprotection is the free amino acid, which can be further used in peptide synthesis.

Applications De Recherche Scientifique

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups during reactions.

Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules for various biological studies.

Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.

Material Science: The compound is used in the development of new materials with specific properties for industrial applications.

Mécanisme D'action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid involves:

Protection of Amino Groups: The Fmoc group protects the amino group from unwanted reactions during synthesis.

Controlled Deprotection: The tert-butoxy group provides stability and can be selectively removed under specific conditions, allowing for controlled synthesis of peptides and other compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

- Fmoc-Asp (OAll)-OH

- Fmoc-allyl-Gly-OH

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid stands out due to its dual protection groups, which offer enhanced stability and versatility in synthetic applications. The combination of Fmoc and tert-butoxy groups allows for selective deprotection, making it highly valuable in complex synthetic processes.

Activité Biologique

The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid is a complex organic molecule with potential pharmacological applications. Its intricate structure includes various functional groups, such as an amino acid backbone, a fluorene moiety, and a tert-butoxy substituent. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Structural Overview

The molecular formula for this compound is C25H32N2O4, with a molecular weight of approximately 424.53 g/mol. The presence of multiple stereogenic centers suggests that the compound's biological activity may be influenced by its chirality.

Potential Biological Activities

- Anticancer Activity : Similar compounds with indole or fluorene structures have been reported to exhibit significant anticancer properties. The indole moiety is particularly known for its role in various signaling pathways involved in cancer progression .

- Anti-inflammatory Effects : Compounds featuring fluorene derivatives often show anti-inflammatory activities. The unique combination of functional groups in this compound may enhance its ability to modulate inflammatory responses in biological systems.

- Antimicrobial Properties : The amino acid-like structure may confer antimicrobial activity, as many amino acid derivatives are known to possess such properties. This aspect warrants further investigation to evaluate the compound's efficacy against various pathogens.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Compound A | Indole derivative | Anti-cancer | Lacks oxazolidine ring |

| Compound B | Fluorene derivative | Anti-inflammatory | No amino functionality |

| Compound C | Amino acid analog | Antimicrobial | Simpler structure |

| Compound D | Oxazolidine-based | Antiviral | Different substituents |

The combination of an indole moiety, fluorene structure, and oxazolidine ring in this compound could potentially enhance its biological activity compared to others.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound can interact with various biological targets:

- Histone Deacetylase (HDAC) Inhibition : Some studies have shown that related compounds exhibit selective inhibition against HDAC isoforms, which play crucial roles in gene expression and cancer cell proliferation. For instance, azumamides have demonstrated potent inhibition against HDAC1–3 and HDAC10, indicating that modifications in the structure can significantly impact efficacy .

- Synthesis and Evaluation : The synthesis of this compound may involve advanced methodologies such as flow chemistry or combinatorial techniques to optimize yield and purity. The pharmacological evaluation should include assays for anticancer, anti-inflammatory, and antimicrobial activities to establish a comprehensive profile .

Propriétés

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-23(2,3)29-13-12-24(14-21(25)26)22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKLNGZVBIUOIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.